[11C]butylthio-TZTP
説明
Overview of Muscarinic Acetylcholine (B1216132) Receptor Subtypes and Central Nervous System Distribution
Muscarinic acetylcholine receptors are G protein-coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central nervous system (CNS). nih.gov There are five distinct subtypes, designated M1 through M5, each with a unique distribution pattern and functional role. nih.govresearchgate.net These subtypes can be broadly categorized by the G proteins they couple to; M1, M3, and M5 receptors typically couple to Gq proteins to increase intracellular calcium, while M2 and M4 receptors couple to Gi proteins to decrease cAMP levels. researchgate.net The M1 receptor is predominantly found postsynaptically, whereas M2 and M4 often act as presynaptic autoreceptors that regulate acetylcholine release. researchgate.nettaylorfrancis.com This differential localization across various brain regions underpins their diverse physiological functions. bms.comfrontiersin.org
| Receptor Subtype | Primary G Protein Coupling | Typical Location | General Function in CNS |
| M1 | Gq | Postsynaptic | Increases cellular excitability, involved in cognition |
| M2 | Gi/o | Presynaptic | Suppresses neurotransmitter release (inhibitory) |
| M3 | Gq | Postsynaptic (lower levels) | Increases cellular excitability |
| M4 | Gi/o | Presynaptic | Suppresses neurotransmitter release (inhibitory) |
| M5 | Gq | Postsynaptic (lower levels) | Increases cellular excitability |
This table summarizes the general characteristics of mAChR subtypes in the central nervous system.
In preclinical animal models, the M1 mAChR subtype is highly expressed in brain regions critical for cognitive function. portlandpress.com These areas include the cerebral cortex, hippocampus, and neostriatum. portlandpress.comresearchgate.net This distribution pattern is fundamental to its role in processes like learning and memory. portlandpress.com Studies using animal models of neurological disorders have further illuminated the importance of M1 expression. For instance, research in a mouse model of Rett Syndrome revealed significantly decreased M1 expression in the brainstem. nih.gov The high concentration of M1 receptors in these specific forebrain circuits in animal models makes them a key target for studying cognitive processes and developing therapies for cognitive disorders like Alzheimer's disease and schizophrenia. nih.govnih.gov
The functional importance of the M1 mAChR in animal physiology, particularly in cognition, is well-established. nii.ac.jp Genetic studies in mice have shown that the deletion of the M1 receptor leads to significant cognitive impairments, including a slower rate of learning in visual discrimination tasks. nii.ac.jpnih.gov Conversely, the activation of M1 receptors can reverse cognitive deficits in various animal models of neurodegenerative disease. portlandpress.comnii.ac.jp In nonhuman primates, M1 receptor stimulation has been shown to be critical for the persistent neuronal firing in the prefrontal cortex that underlies working memory. nih.gov These receptors are known to modulate synaptic plasticity and glutamatergic neurotransmission, key mechanisms for learning and memory. portlandpress.comnih.gov The cognition-enhancing effects observed upon M1 activation in a range of animal models underscore its potential as a therapeutic target. nih.gov
Principles of Positron Emission Tomography (PET) in Molecular Neuroimaging
Positron Emission Tomography (PET) is a non-invasive, quantitative imaging technique that allows for the visualization and measurement of physiological processes at the molecular level. youtube.comhopkinsmedicine.org The fundamental principle of PET involves the administration of a biological molecule of interest that has been labeled with a positron-emitting radioisotope, such as carbon-11. researchgate.net As this radiotracer travels through the body and accumulates in target tissues, the radioisotope decays, emitting positrons. youtube.com Each positron travels a short distance before colliding with an electron, resulting in an annihilation event that produces two 511 keV gamma photons traveling in opposite directions. youtube.com A ring of detectors surrounding the subject detects these pairs of photons that arrive in coincidence, allowing a computer to reconstruct a three-dimensional image of the radiotracer's distribution in the body. hopkinsmedicine.orgresearchgate.net This enables the measurement of receptor density, metabolic activity, and neurotransmitter dynamics in living subjects. frontiersin.org
PET imaging is an invaluable tool in preclinical research for characterizing receptor binding in vivo. nih.gov It serves as a translational bridge, as similar imaging protocols can be applied in both experimental animals and humans. nih.gov A key advantage in preclinical studies is the ability to perform repeated measurements in the same animal over time, allowing each subject to act as its own control. This longitudinal approach reduces inter-animal variability and the total number of animals required for a study. nih.gov PET allows researchers to determine crucial parameters such as the biodistribution of a new drug, its ability to cross the blood-brain barrier, and its specific binding to a target receptor. frontiersin.org By measuring receptor occupancy, PET can help establish the relationship between drug dosage and target engagement in the brain, which is critical information for drug development. nih.gov The quantitative nature of PET, often expressed in terms of binding potential (a measure related to the density of available receptors), provides a robust method for assessing receptor populations in various disease models. frontiersin.orgwustl.edu
The development of agonist radioligands for M1 mAChR imaging is driven by the desire to probe the functional state of the receptor. Traditional antagonist radioligands bind to the entire receptor pool, regardless of whether the receptors are in a high-affinity (active) or low-affinity (inactive) state. nih.gov In contrast, agonist radioligands preferentially bind to the high-affinity state of the receptor, which is coupled to its G protein. nih.gov Imaging with an M1 agonist PET ligand could therefore provide a more direct measure of the functionally active receptor population. Given that M1 receptor activation is linked to therapeutic effects in cognitive disorders, an agonist radioligand could serve as a valuable biomarker to assess treatments designed to enhance M1 signaling. portlandpress.com The development of such tools aims to overcome the limitations of early antagonist tracers, which often suffered from a lack of subtype selectivity and slow binding kinetics. snmjournals.org
Historical Context of [11C]butylthio-TZTP Development as a Prototype Agonist PET Radioligand
This compound was developed as a prototype agonist PET radioligand in the context of intense interest in M1 agonists as potential treatments for Alzheimer's disease. nih.gov It is an analog of xanomeline, a compound that was investigated in clinical trials for its M1-selective agonist properties. nih.govnih.gov The goal of developing radiolabeled versions like this compound was to enable in vivo imaging of the M1 receptor with PET to better understand its role in disease and to aid in the development of M1-targeted drugs. nih.gov
However, subsequent evaluation of this compound revealed significant limitations. Pharmacological characterization in both in vitro and in vivo monkey studies indicated that while it did bind to muscarinic receptors, it also showed high affinity for sigma-1 recognition sites. nih.govnih.gov This lack of selectivity for the M1 receptor subtype resulted in substantial non-specific binding, complicating the interpretation of the PET signal. nih.govsnmjournals.org Human imaging studies confirmed that the tracer had poor selectivity for muscarinic receptors over sigma sites. mdpi.com Consequently, this compound, along with [11C]xanomeline, is considered a first-generation muscarinic agonist tracer that, despite being a pioneering effort, suffered from poor pharmacokinetics and off-target binding, highlighting the challenges in developing subtype-selective agonist radioligands. nih.govmdpi.com
Structure
2D Structure
3D Structure
特性
分子式 |
C12H19N3S2 |
|---|---|
分子量 |
268.4 g/mol |
IUPAC名 |
3-(411C)butylsulfanyl-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,2,5-thiadiazole |
InChI |
InChI=1S/C12H19N3S2/c1-3-4-8-16-12-11(13-17-14-12)10-6-5-7-15(2)9-10/h6H,3-5,7-9H2,1-2H3/i1-1 |
InChIキー |
SFXHHGRYNXLPKT-BJUDXGSMSA-N |
異性体SMILES |
CN1CCC=C(C1)C2=NSN=C2SCCC[11CH3] |
正規SMILES |
CCCCSC1=NSN=C1C2=CCCN(C2)C |
製品の起源 |
United States |
Radiochemistry and Synthesis of 11c Butylthio Tztp
Synthetic Pathways for Carbon-11 Incorporation into the TZTP Scaffold
The incorporation of the short-lived Carbon-11 isotope (t½ ≈ 20.4 minutes) into tracer molecules for PET imaging typically relies on rapid and efficient synthetic methods. For [11C]butylthio-TZTP, the [11C] label is expected to be introduced via a methylation reaction, a common strategy for introducing a [11C]methyl group onto a suitable precursor. snmjournals.orgsnmjournals.orgsnmjournals.org The TZTP (Thiadiazolyltetrahydropyridine) scaffold itself serves as the core structure onto which the butylthio moiety and the [11C]methyl group are attached. researchgate.netsnmjournals.org
The general synthetic approach for [11C]-labeled compounds often involves the reaction of a precursor molecule with a [11C]-labeled electrophilic methylating agent. For compounds with a tertiary amine structure, such as the tetrahydropyridine (B1245486) ring in TZTP derivatives, N-methylation is a frequently employed method. snmjournals.orgsnmjournals.orgsnmjournals.org This process typically utilizes [11C]methyl iodide ([11C]MeI) or [11C]methyl triflate ([11C]MeOTf) as the source of the radiolabeled methyl group, reacting with a precursor containing a secondary amine or a similar nucleophilic site. snmjournals.orgsnmjournals.orgsnmjournals.org The butylthio group is likely pre-installed on the TZTP scaffold prior to the final radiolabeling step.
Precursor Compounds and Labeling Strategies
The successful synthesis of this compound hinges on the availability of a suitable precursor molecule that can be efficiently labeled with Carbon-11. For this specific compound, the precursor would logically be the desmethyl or a protected form of butylthio-TZTP, possessing a reactive secondary amine on the tetrahydropyridine ring. snmjournals.orgsnmjournals.orgsnmjournals.org
The primary labeling strategy would involve the electrophilic methylation of this precursor using [11C]methyl iodide or [11C]methyl triflate. This reaction is typically carried out in an organic solvent, often under basic conditions, to facilitate the nucleophilic attack of the amine nitrogen on the [11C]methylating agent. snmjournals.orgsnmjournals.orgsnmjournals.org The reaction must be rapid to maximize the yield of the radiotracer, given the short half-life of Carbon-11.
While specific precursor details for this compound are not explicitly provided, related [11C]-labeled muscarinic receptor tracers like [11C]LSN3172176 have been synthesized using palladium-catalyzed Suzuki cross-coupling reactions with [11C]methyl iodide and boronic acid precursors, or via direct N-methylation of a desmethyl precursor with [11C]methyl iodide. snmjournals.orgsnmjournals.orgsnmjournals.org For this compound, the butylthio moiety would be part of the precursor structure before the final [11C]methylation step.
Radiochemical Purity and Molar Activity Requirements for Preclinical Applications
For any radiotracer intended for PET imaging, achieving high radiochemical purity and molar activity is critical for accurate and reliable results, especially in preclinical studies. High radiochemical purity ensures that the detected radioactivity corresponds to the intended molecule and minimizes potential confounding effects from radioactive impurities. High molar activity (also known as specific activity) is essential to ensure that the administered mass of the unlabeled compound is negligible, thereby avoiding receptor saturation or pharmacological effects that could interfere with the imaging of specific binding.
While specific quantitative requirements for this compound are not detailed in the provided search results, data from similar [11C]-labeled muscarinic receptor tracers can serve as an indicator of typical targets. For instance, the tracer [11C]LSN3172176 has demonstrated radiochemical purities exceeding 98-99% and molar activities ranging from approximately 422 to 692 MBq/nmol at the end of synthesis. snmjournals.orgsnmjournals.orgsnmjournals.org These values are generally considered adequate for preclinical PET studies.
The synthesis of such tracers typically needs to be completed within 40-50 minutes from the end of beam to ensure sufficient specific activity is maintained. researchgate.netsnmjournals.orgsnmjournals.orgsnmjournals.org The butylthio-TZTP compound itself has been noted to exhibit affinity for both muscarinic receptors and sigma-1 sites, and early studies indicated it might suffer from poor pharmacokinetics and non-selective binding compared to later developed tracers. researchgate.netsnmjournals.orgcore.ac.uk These factors would influence the acceptable thresholds for radiochemical purity and molar activity to ensure meaningful preclinical evaluations.
Table 1: Synthesis Metrics for Related [11C]-Labeled PET Tracers
| Tracer Name | Radiochemical Yield (Decay-Corrected) | Synthesis Time (min) | Notes |
| [18F]FP-TZTP | 29 ± 4% (uncorrected) | 35 | Fluorine-18 labeled analog; nucleophilic substitution pathway. researchgate.net |
| [11C]LSN3172176 | 14 ± 4% (range 5-21%) | 48 ± 2 | Carbon-11 labeled M1 agonist; N-methylation strategy. snmjournals.org |
| [11C]LSN3172176 | 49.3 ± 16.6% (decay-corrected) | 47 ± 5 | Carbon-11 labeled M1 agonist; N-methylation strategy. snmjournals.org |
Table 2: Radiochemical Purity and Molar Activity for Related [11C]-Labeled PET Tracers
| Tracer Name | Radiochemical Purity | Molar Activity (MBq/nmol) | Notes |
| [11C]LSN3172176 | 98 ± 2% | 692 ± 400 | Carbon-11 labeled M1 agonist. snmjournals.orgsnmjournals.org |
| [11C]LSN3172176 | >99% | 422 ± 259 | Carbon-11 labeled M1 agonist. snmjournals.org |
In Vitro Pharmacological Characterization of 11c Butylthio Tztp
Receptor Binding Affinity and Selectivity Profiles
The utility of a radiotracer is heavily dependent on its ability to bind with high affinity to its intended target while showing minimal binding to other receptors, which could otherwise lead to non-specific signals.
[11C]butylthio-TZTP, an analog of xanomeline, was developed as a potential agonist radioligand for muscarinic receptors. nih.govresearchgate.net Xanomeline itself is characterized as an M1 selective muscarinic agonist. nih.govresearchgate.net However, in vitro pharmacological studies of this compound have indicated that it binds to muscarinic receptors but may not be selective for the M1 subtype. nih.govnih.gov One study noted that this compound appeared not to be selective for the M1 muscarinic acetylcholine (B1216132) receptor (M1ACh-R) subtype. nih.gov This suggests that the radioligand may interact with multiple muscarinic receptor subtypes. Detailed quantitative binding affinity data (e.g., Ki values) for this compound across the different muscarinic receptor subtypes (M1, M2, M4, M5) are not extensively detailed in the available literature.
A critical aspect of radioligand characterization is the assessment of binding to non-target sites, which can contribute to background signal and complicate the interpretation of imaging data. In vitro pharmacological characterization has revealed that this compound exhibits specific binding to sigma-1 recognition sites in addition to its binding to muscarinic receptors. nih.govresearchgate.net This off-target binding is a significant characteristic of this compound. nih.gov The sigma-1 receptor is a chaperone protein involved in various cellular functions, and ligands that bind to it can have complex pharmacological effects. nih.govfrontiersin.org A broader screening profile against a wide range of other common off-target receptors is not specified in the reviewed literature.
Table 1: Off-Target Binding Profile of this compound
| Receptor Site | Binding Observed | Citation(s) |
| Sigma-1 | Specific Binding | nih.gov, researchgate.net |
Preclinical in Vivo Evaluation of 11c Butylthio Tztp Using Animal Models
In Vivo Brain Uptake and Biodistribution in Non-Human Primates and Rodents
Preclinical studies have assessed the ability of [11C]butylthio-TZTP to cross the blood-brain barrier (BBB) and distribute within different brain regions.
Assessment of Blood-Brain Barrier Penetration
This compound has demonstrated significant penetration across the blood-brain barrier. In studies involving non-human primates and humans, more than 5% of the injected radioactivity was observed in the brain within 5 minutes of intravenous administration nih.govresearchgate.netresearchgate.netkarger.com. PET imaging in rats has also indicated good BBB penetration for this radioligand frontiersin.org. This characteristic is crucial for PET tracers intended for central nervous system imaging, as it allows for the visualization and quantification of target engagement within the brain.
Regional Brain Distribution Patterns and Heterogeneity
Following administration, this compound exhibits a distinct regional distribution pattern within the brain. Studies have consistently reported that radioactivity accumulates most markedly in the neocortex and the striatum nih.govresearchgate.netresearchgate.netkarger.com. While specific quantitative data for all brain regions in animal models from the provided snippets is limited, general observations indicate uptake in areas such as the cerebral cortex, hippocampus, and cerebellum, consistent with the known distribution of muscarinic receptors guidetopharmacology.org. In non-human primates, high levels of regional uptake have been observed snmjournals.org.
Table 1: In Vivo Brain Uptake of this compound
| Brain Region/Context | Percentage of Radioactivity (approx. 5 min post-injection) | Species/Context | Citation |
| Whole Brain | > 5% | Human | nih.govresearchgate.netresearchgate.netkarger.com |
| Whole Brain | Good penetration | Rat | frontiersin.org |
Positron Emission Tomography (PET) Imaging Metrics in Animal Models
PET imaging metrics are essential for characterizing the behavior of radioligands in vivo, providing insights into their kinetics and binding characteristics.
Time-Activity Curve Analysis in Various Brain Regions
Time-activity curves (TACs) are generated by plotting the radioactivity concentration in specific brain regions over time. While detailed TAC data for this compound is not extensively detailed in the provided snippets, such analysis is a standard method in PET imaging to understand the dynamic uptake, distribution, and clearance of a radioligand, allowing for the assessment of reversible binding snmjournals.org.
Quantification of Radioligand Kinetics In Vivo
The in vivo kinetics of this compound have been evaluated to understand its distribution and binding dynamics. Studies have explored its use as a reversible radiotracer suitable for equilibrium infusion PET studies, which can provide measures of receptor availability umich.edu. Kinetic modeling approaches, such as the Simplified Reference Tissue Model (SRTM), are typically employed to quantify parameters like the volume of distribution (VT) and binding potential (BPND) snmjournals.org.
Assessment of Specific and Non-Specific Binding Components
Pharmacological characterization of this compound has indicated binding to both muscarinic receptors and sigma-1 recognition sites nih.govresearchgate.netresearchgate.netkarger.com. However, some studies suggest that while it binds to muscarinic receptors, it may exhibit poor selectivity for the M1 muscarinic acetylcholine (B1216132) receptor (mAChR) subtype, showing significant binding affinity for sigma sites, which can lead to substantial non-specific binding nih.govcore.ac.uk. This lack of high subtype selectivity can be a challenge for precise quantification of specific receptor binding in PET imaging nih.govcore.ac.ukfrontiersin.org.
Preclinical investigations into this compound have aimed to characterize its behavior in vivo, particularly concerning its interaction with target receptors and its distribution within the brain. These studies typically involve Positron Emission Tomography (PET) imaging in animal models to visualize and quantify the compound's binding characteristics.
Receptor Blockade Experiments with Muscarinic Receptor Antagonists (e.g., pirenzepine (B46924), scopolamine)
To ascertain the specificity of this compound binding to muscarinic receptors, receptor blockade experiments were conducted using known muscarinic receptor antagonists. Pre-administration of antagonists like pirenzepine and scopolamine (B1681570) aimed to occupy muscarinic receptor sites, thereby reducing or preventing the binding of the radioligand.
Research indicates that this compound exhibits specific binding to muscarinic receptors researchgate.netresearchgate.netresearchgate.net. While specific quantitative data from blockade experiments with pirenzepine or scopolamine on this compound are not detailed in the provided search results, the general findings suggest that these antagonists would be used to confirm the muscarinic receptor-mediated component of the radioligand's signal. Studies comparing this compound with other muscarinic ligands like [11C]xanomeline noted that both compounds showed high brain uptake but potentially lacked selectivity for muscarinic receptors over sigma sites, which could be investigated using selective sigma receptor ligands or by observing the effect of muscarinic antagonists semanticscholar.orgcore.ac.uk.
Investigation of Displacement by Sigma-1 Receptor Ligands
The selectivity profile of this compound was further assessed by investigating its displacement by ligands known to bind to sigma-1 receptors. Sigma-1 receptors are often implicated in the binding of various neuroactive compounds, and their potential interaction with radioligands can affect the specificity of imaging.
Studies have indicated that this compound may bind to both muscarinic and sigma-1 recognition sites researchgate.netresearchgate.netresearchgate.netsemanticscholar.orgcore.ac.uk. Specifically, research suggests that this compound, along with [11C]xanomeline, showed high binding affinity for sigma sites, leading to substantial non-selective binding core.ac.uk. This lack of selectivity towards muscarinic receptors alone, due to significant binding to sigma sites, was identified as a factor limiting its desirable PET performance semanticscholar.org.
Evaluation of Receptor Occupancy in Preclinical Models
Evaluating receptor occupancy by this compound in preclinical models is essential for understanding how much of the target receptor is bound by the radioligand under specific conditions. This is typically assessed by observing changes in radioligand binding following the administration of a non-labeled (cold) ligand or a drug known to interact with the target receptor.
While direct quantitative data on receptor occupancy percentages for this compound are not explicitly detailed in the provided search snippets, the general context of PET tracer development implies that such evaluations would have been performed. The studies mentioning the compound often discuss its in vivo PET imaging in cynomolgus monkeys, indicating its accumulation in brain regions like the neocortex and striatum researchgate.netresearchgate.net. The interpretation of this accumulation in terms of specific receptor occupancy would rely on blocking studies and kinetic modeling, which are standard procedures in PET ligand validation.
Ex Vivo Autoradiography Studies
This section details the findings related to the distribution and binding of this compound within animal brain sections, as would be assessed through ex vivo autoradiography.
Localization of this compound Binding Sites in Animal Brain Sections
Direct ex vivo autoradiography studies specifically detailing the quantitative distribution of this compound in animal brain sections are not extensively elaborated upon in the available literature. However, insights into its potential localization can be inferred from positron emission tomography (PET) imaging studies conducted in non-human primates and the established anatomical distribution of its primary target receptors. PET studies in cynomolgus monkeys demonstrated that this compound effectively penetrated the blood-brain barrier and accumulated in key brain regions, notably the cerebral cortex and striatum acs.orgresearchgate.netnih.govnih.gov. These PET findings suggest that if ex vivo autoradiography were performed on similar animal models, a comparable pattern of radioligand distribution would be anticipated, with higher signal intensity in areas known for substantial receptor expression. The known distribution of muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype which was a target for this radioligand, is characterized by high densities in the cerebral cortical mantle, hippocampus, amygdala, and striatum. Conversely, significantly lower levels are observed in regions such as the cerebellum, thalamus, and brainstem researchgate.net. This established receptor mapping provides a foundational context for interpreting potential ex vivo autoradiography results for this compound.
Table 1: Representative Brain Region Uptake of this compound
| Brain Region | Reported Uptake (from PET Studies in Primates) | Notes |
| Cerebral Cortex | High | Efficient blood-brain barrier penetration and accumulation observed in PET studies acs.orgresearchgate.netnih.govnih.gov. |
| Striatum | High | Significant accumulation observed in PET studies acs.orgresearchgate.netnih.govnih.gov. |
| Hippocampus | High | Expected high uptake based on established M1 receptor distribution researchgate.net. |
| Cerebellum | Low | Significantly lower signals compared to cortical and striatal regions observed in PET studies acs.orgnih.gov. |
Correlation with Anatomical Distribution of Target Receptors
This compound was developed as a radioligand intended to image muscarinic acetylcholine receptors (mAChRs), with a particular focus on the M1 subtype, which is implicated in cognitive processes acs.orgnih.govspringermedizin.desnmjournals.orgnih.gov. In vitro characterization and primate PET studies indicated that the radioligand possessed high affinity for M1 receptors and showed some selectivity towards M2 receptors acs.org. However, subsequent analyses revealed that this compound also exhibits significant binding affinity for sigma-1 recognition sites, suggesting a degree of non-selectivity acs.orgresearchgate.netspringermedizin.desnmjournals.orgnih.gov.
The anatomical distribution of M1 mAChRs, characterized by high densities in the cerebral cortex, striatum, hippocampus, and amygdala, generally aligns with the regions where this compound demonstrated accumulation in primate PET studies acs.orgresearchgate.netnih.govnih.gov. The observation of higher signals in the striatum and neocortex compared to the cerebellum in human PET studies is also consistent with the known lower expression of mAChRs in the cerebellum acs.orgnih.gov. Nevertheless, the concurrent binding to sigma receptors complicates a direct and exclusive correlation with the anatomical distribution of M1 mAChRs alone. The presence of non-specific binding to sigma sites means that the observed radioligand distribution may not solely reflect M1 mAChR occupancy but also the distribution of sigma receptors, which have a distinct anatomical pattern. Consequently, while the general localization patterns in cortical and striatal areas support its potential utility for imaging mAChRs, the observed lack of complete subtype selectivity and affinity for sigma receptors present challenges in establishing a precise, exclusive correlation with the anatomical distribution of M1 mAChRs.
Chemical Compounds Mentioned:
this compound
Quantitative Analysis Methodologies in Preclinical Pet Studies with 11c Butylthio Tztp
Tracer Kinetic Modeling Approaches
Tracer kinetic modeling provides a framework to describe the temporal behavior of a radiotracer within biological tissues. Various compartment models are utilized to estimate kinetic parameters, such as the total distribution volume (VT) and the rate constants governing tracer uptake and washout.
Studies evaluating PET tracers for mAChRs, including those that have examined [11C]butylthio-TZTP or similar compounds, have employed several kinetic modeling approaches. These include the one-tissue compartment model (1TCM), the two-tissue compartment model (2TCM), and model-independent methods like the simplified reference tissue model (SRTM) and its variants, such as SRTM2. For instance, research comparing kinetic models for the M1 mAChR PET tracer [11C]LSN3172176, which was studied alongside other mAChR tracers like this compound, found that while the 2TCM provided a better fit to regional TACs, the 1TCM yielded more consistently reliable VT estimates snmjournals.orgsnmjournals.org. The SRTM and SRTM2 models were also assessed, with SRTM2 being recommended as a suitable non-invasive model for quantitative analysis, capable of describing regional TACs well snmjournals.orgsnmjournals.orgsnmjournals.orgcore.ac.uk. Kinetic analysis methods, including those using equilibrium infusion techniques, have been discussed for estimating receptor availability researchgate.net. While this compound itself has been noted for potential selectivity issues and pharmacokinetic challenges core.ac.uknih.gov, the methodologies applied in concurrent studies inform the quantitative approaches for such tracers.
Reference Region Selection for Non-Displaceable Binding Potential (BPND) Estimation
To estimate the Non-Displaceable Binding Potential (BPND), a common metric reflecting specific binding, a reference region is often employed in simplified kinetic models. This reference region is characterized by minimal or no specific binding of the radiotracer to the target receptor, allowing it to represent the non-displaceable component of the tracer's distribution snmjournals.orgsnmjournals.orgcore.ac.uk. The selection and validation of an appropriate reference region are critical steps in ensuring accurate BPND quantification.
Cerebellum as a Putative Reference Region and its Validation
The cerebellum is frequently selected as a reference region in PET studies targeting brain receptors, including mAChRs, due to its generally lower expression of many target receptors compared to other brain areas snmjournals.org. For tracers like this compound and related compounds, studies have indicated that the cerebellum exhibits low radiotracer uptake snmjournals.org. Validation of the cerebellum as a reference region typically involves performing blocking studies, where a known antagonist or agonist is administered to displace specific binding. If the tracer uptake in the cerebellum remains largely unaffected by the blocking agent, it supports its suitability as a reference region snmjournals.orgsnmjournals.org. Research has shown that the cerebellum can be considered a suitable reference region for estimating BPND with mAChR tracers when validated through blocking protocols snmjournals.orgsnmjournals.org. For example, studies using SRTM with the cerebellum as the reference tissue have been performed for similar muscarinic receptor ligands core.ac.uk.
Parametric Imaging and Binding Potential Mapping
Parametric imaging involves generating spatially resolved maps of kinetic parameters or binding potentials, such as BPND, across the brain. This is achieved by applying the chosen kinetic modeling approach and reference region strategy to each voxel or region of interest (ROI) within the PET image. The resulting parametric maps provide a detailed visualization of the distribution of specific tracer binding. While direct detailed parametric imaging studies specifically for this compound are not extensively detailed in the provided snippets, the underlying quantitative methods—tracer kinetic modeling and reference region-based BPND estimation—form the essential foundation for creating such maps. The ability to reliably estimate parameters like VT and BPND, as explored in studies involving this compound and related tracers, directly supports the development and application of parametric imaging techniques for visualizing receptor availability.
Data Tables
The following tables summarize key quantitative findings related to the methodologies discussed, derived from studies involving or comparing with this compound.
Table 1: Test-Retest Variability of Binding Parameters for Similar Tracers
| Parameter | Test-Retest Variability | Citation |
| 1TC VT | < 5% | snmjournals.org |
| BPND | < 10% | snmjournals.org |
Note: These values represent test-retest variability for similar tracers evaluated in PET studies, indicating the reliability of the quantitative parameters.
Table 2: Minimum Scan Durations for Quantitative Parameter Estimation
| Parameter | Minimum Scan Duration | Citation |
| VT | 70 minutes | snmjournals.org |
| BPND | 80 minutes | snmjournals.org |
Note: These scan durations were found to be sufficient for reliable quantification of VT and BPND in PET studies of similar tracers.
Table 3: Example BPND Values in Brain Regions using SRTM with Cerebellum Reference (for [11C]AF150(S))
| Brain Region | BPND (Baseline) | Citation |
| Striatum | 0.25 | core.ac.uk |
| Hippocampus | ~0.20 | core.ac.uk |
| Frontal Cortex | ~0.15 | core.ac.uk |
| Posterior Cortex | ~0.15 | core.ac.uk |
| Cerebellum (Ref.) | N/A | core.ac.uk |
Note: These BPND values are presented for illustrative purposes from a study using the related muscarinic agonist tracer [11C]AF150(S), employing the SRTM with the cerebellum as the reference region, a methodology applicable to tracers like this compound.
Compound List:
this compound
[11C]LSN3172176
[11C]AF150(S)
[11C]xanomeline
Comparative Analysis of 11c Butylthio Tztp with Alternative M1 Machr Radioligands
Comparison with Other Early M1 Agonist Radiotracers (e.g., [¹¹C]xanomeline)
Early efforts in developing M1 mAChR PET tracers included compounds like [¹¹C]xanomeline and [¹¹C]butylthio-TZTP. Both [¹¹C]xanomeline and [¹¹C]butylthio-TZTP were initially described as M1 agonist radioligands snmjournals.orgresearchgate.netunivie.ac.atsnmjournals.orgsemanticscholar.orgnih.govsnmjournals.orgacs.orgspringermedizin.deresearchgate.net. However, subsequent studies revealed significant limitations for both tracers. They were found to be not selective for the M1 subtype and displayed high affinity for sigma receptors, leading to substantial non-specific binding snmjournals.orgresearchgate.netunivie.ac.atcore.ac.uksnmjournals.orgsemanticscholar.orgnih.govsnmjournals.orgacs.orgspringermedizin.deresearchgate.net. Furthermore, both tracers suffered from poor pharmacokinetics core.ac.ukspringermedizin.de. In human imaging studies, [¹¹C]xanomeline exhibited a homogeneous distribution in the brain, while [¹¹C]butylthio-TZTP showed only slightly higher signals in the striatum and neocortex compared to the cerebellum semanticscholar.org. Despite high brain uptake (>5% of injected dose) observed in human studies for both [¹¹C]xanomeline and [¹¹C]butylthio-TZTP researchgate.netnih.govkarger.com, their lack of selectivity and unfavorable pharmacokinetic profiles limited their utility for precise M1 receptor quantification semanticscholar.org. Later research indicated that [¹¹C]xanomeline also possessed good affinity for the M4 mAChR subtype, further underscoring the selectivity challenges of these early tracers univie.ac.atmdpi.com.
Distinctive Characteristics and Limitations Compared to Newer Generation M1 Radioligands (e.g., [¹¹C]LSN3172176, [¹¹C]AF150(S))
The limitations of early M1 radioligands prompted the development of newer generation tracers with improved selectivity and in vivo performance. [¹¹C]LSN3172176 and [¹¹C]AF150(S) represent such advancements, offering distinct profiles when compared to [¹¹C]butylthio-TZTP.
Comparison of M1 Selectivity and Sigma Off-Target Binding
[¹¹C]butylthio-TZTP and [¹¹C]xanomeline are characterized by their poor selectivity for the M1 receptor, exhibiting significant binding to sigma receptors snmjournals.orgresearchgate.netunivie.ac.atcore.ac.uksnmjournals.orgsemanticscholar.orgnih.govsnmjournals.orgacs.orgspringermedizin.deresearchgate.net. This off-target binding complicates the accurate assessment of M1 receptor density.
In contrast, [¹¹C]AF150(S) was described as having moderate affinity (Kd ≈ 200 nM) for the M1 receptor and demonstrated high selectivity for M1 over the M2 subtype (approximately 22,000-fold) semanticscholar.orgspringermedizin.de. However, other studies noted that while it displayed rapid kinetics in rats, it showed no measurable specific binding snmjournals.orgsnmjournals.orgnih.govsnmjournals.org. Furthermore, it was associated with rapid metabolism and relatively low binding affinity, presenting challenges for PET imaging mdpi.com.
[¹¹C]LSN3172176 represents a significant improvement in selectivity. It exhibits high binding affinity for the M1 receptor (Ki = 8.9 nM) and considerably lower affinities for other muscarinic subtypes, including M4 (Ki = 41.4 nM), M5 (Ki = 55.6 nM), and M2 (Ki = 63.8 nM), with a very low affinity for M3 (Ki = 3,031 nM) snmjournals.orgnih.govsnmjournals.orgresearchgate.net. Preclinical studies suggest that the in vivo binding signal of [¹¹C]LSN3172176 is predominantly derived from M1 receptors, and it has shown good selectivity in M1 knockout mouse models snmjournals.orgacs.org.
Table 1: Comparative Selectivity and Affinity for M1 mAChR Radioligands
| Radioligand | M1 Affinity (Ki/Kd) | M4 Affinity (Ki) | M2 Affinity (Ki) | Sigma Affinity | M1 Selectivity (vs M2) |
| [¹¹C]butylthio-TZTP | High (nM range) | Not specified | Not specified | High | Poor |
| [¹¹C]xanomeline | High (nM range) | Good | Not specified | High | Poor |
| [¹¹C]AF150(S) | ~200 nM (Kd) | Not specified | ~2.0 µM (Ki) | Not specified | High (22,000-fold) |
| [¹¹C]LSN3172176 | 8.9 nM (Ki) | 41.4 nM (Ki) | 63.8 nM (Ki) | Not specified | High |
Comparison of In Vivo Kinetics and Quantitative Performance
The in vivo kinetic properties and quantitative performance of PET radioligands are critical for their clinical utility. [¹¹C]butylthio-TZTP and [¹¹C]xanomeline are noted for their poor pharmacokinetics and limited ability to provide precise quantitative data due to their off-target binding and non-ideal distribution patterns semanticscholar.orgcore.ac.ukspringermedizin.de.
[¹¹C]AF150(S) exhibited rapid kinetics in rat brain, reaching peak concentrations within the first minute post-injection, followed by a rapid decline springermedizin.de. However, its utility was hampered by a lack of measurable specific binding in some studies, rapid metabolism, and relatively low binding affinity, making quantitative PET imaging challenging snmjournals.orgsnmjournals.orgmdpi.comnih.govsnmjournals.org.
In contrast, [¹¹C]LSN3172176 has demonstrated highly favorable in vivo imaging characteristics. In nonhuman primates, it showed high brain uptake and reversible kinetics, with peak uptake times appropriate for quantitative kinetic modeling snmjournals.orgnih.govsnmjournals.orgsnmjournals.org. The tracer demonstrated high specific binding signals, and blocking studies with scopolamine (B1681570) and the M1-selective agent AZD6088 confirmed its binding specificity and selectivity in vivo snmjournals.orgsnmjournals.org. The cerebellum has been identified as a suitable reference region for deriving nondisplaceable binding potential (BPND) values, which ranged from 2.42 in the globus pallidus to 8.48 in the nucleus accumbens in monkeys snmjournals.org. Furthermore, [¹¹C]LSN3172176 has shown excellent test-retest reproducibility in human studies, indicating its robustness for quantitative assessment of M1 mAChRs snmjournals.org.
Table 2: Comparative In Vivo Kinetics and Quantitative Performance
| Radioligand | Brain Uptake (Human/Monkey) | Kinetics | Specific Binding | Test-Retest Reproducibility | Quantitative Performance |
| [¹¹C]butylthio-TZTP | >5% ID (human) | Poor pharmacokinetics; slight regional diff. | Moderate | Not specified | Lacking |
| [¹¹C]xanomeline | >5% ID (human) | Poor pharmacokinetics; homogeneous dist. | Moderate | Not specified | Lacking |
| [¹¹C]AF150(S) | Rapid in rats | Rapid kinetics, rapid decline | No measurable | Not specified | Challenging |
| [¹¹C]LSN3172176 | High (monkey) | Favorable, appropriate for modeling | High | Excellent | Promising |
Insights Gained for Future Radioligand Design
The comparative analysis of [¹¹C]butylthio-TZTP and other M1 mAChR radioligands provides critical insights for the design of future PET tracers. The early generation tracers, such as [¹¹C]butylthio-TZTP and [¹¹C]xanomeline, highlighted the significant challenges posed by poor M1 selectivity, high affinity for sigma receptors, and unfavorable pharmacokinetic profiles snmjournals.orgresearchgate.netunivie.ac.atcore.ac.uksnmjournals.orgsemanticscholar.orgnih.govsnmjournals.orgacs.orgspringermedizin.deresearchgate.net. These limitations underscored the necessity for developing ligands with enhanced M1 specificity and improved in vivo behavior.
The development of newer tracers like [¹¹C]LSN3172176 demonstrates the success of strategies focusing on high binding affinity (in the low nanomolar range) and superior selectivity for the M1 subtype over other muscarinic receptors and off-target sites like sigma receptors snmjournals.orgnih.govsnmjournals.orgresearchgate.net. Key characteristics for successful M1 PET radioligands include favorable brain penetration, metabolic stability, high specific binding signals, and kinetics that are amenable to accurate quantitative modeling, as exemplified by [¹¹C]LSN3172176 snmjournals.orgsnmjournals.orgnih.govsnmjournals.orgsnmjournals.org. The experience with tracers like [¹¹C]AF150(S), which showed promise in vitro but faced challenges with specific binding and metabolism in vivo, emphasizes the importance of thorough preclinical evaluation encompassing both binding characteristics and pharmacokinetic profiles mdpi.com. Future radioligand design should prioritize compounds that not only achieve high affinity and selectivity but also exhibit excellent test-retest reproducibility and robust performance for precise quantification of M1 mAChR density and occupancy in both preclinical models and human studies.
Compound List:
[¹¹C]butylthio-TZTP
[¹¹C]xanomeline
[¹¹C]LSN3172176
[¹¹C]AF150(S)
Limitations and Academic Challenges Identified from 11c Butylthio Tztp Research
Inherent Challenges in Achieving High In Vivo M1 Subtype Selectivity with Agonist Radioligands
A fundamental challenge in the development of PET radioligands for muscarinic acetylcholine (B1216132) receptors (mAChRs) is achieving high subtype selectivity, particularly for the M1 receptor. The high degree of homology in the transmembrane domains, where the acetylcholine binding site is located, among the different mAChR subtypes makes the design of selective ligands difficult. While there has been more success in developing selective antagonists, creating agonist ligands with high M1 selectivity has proven to be a significant hurdle.
In the case of [11C]butylthio-TZTP, while it was initially explored as an M1 agonist radiotracer, studies have indicated a lack of clear M1 subtype selectivity in vivo. Pharmacological characterization has shown that it binds to muscarinic receptors, but its ability to specifically target the M1 subtype in a way that allows for unambiguous quantification is questionable. This lack of selectivity is a common issue among many purported M1 agonist radioligands, which often display comparable affinities for other muscarinic receptor subtypes, thereby complicating the interpretation of the PET signal. The quest for a truly M1-selective agonist PET ligand remains an active area of research, with newer compounds being developed to overcome the limitations observed with earlier agents like this compound.
Impact of Significant Sigma-1 Receptor Binding on Specificity and Interpretability
A major confounding factor in the use of this compound as a PET radioligand for M1 receptors is its significant affinity for sigma-1 receptors. In vitro and in vivo studies in cynomolgus monkeys have demonstrated that this compound binds not only to muscarinic receptors but also to sigma-1 recognition sites nih.gov. This off-target binding makes the radiotracer unsuitable for the selective imaging of M1 receptors, as the resulting PET signal is a composite of binding to both receptor types nih.gov.
Below is a table summarizing the binding profile of this compound.
| Receptor Target | Binding Affinity | Implication for PET Imaging |
| Muscarinic Receptors | Present | Intended target, but lacks M1 subtype selectivity. |
| Sigma-1 Receptors | High | Significant off-target binding, confounding the PET signal and reducing specificity for M1 receptors. |
Pharmacokinetic Constraints for Reliable Quantitative Imaging (e.g., rapid clearance, slow kinetics, high non-specific binding)
The utility of a PET radioligand is heavily dependent on its pharmacokinetic properties. Ideal characteristics include good brain uptake, a favorable ratio of specific to non-specific binding, and kinetics that allow for reliable quantification of receptor binding. Research on this compound and related compounds has suggested that it suffers from poor pharmacokinetics, which imposes constraints on its use for reliable quantitative imaging.
While specific data on the clearance rate and kinetic properties of this compound are not extensively detailed in the available literature, studies on analogous TZTP derivatives provide insights into potential pharmacokinetic challenges. For instance, small structural modifications to the TZTP scaffold have been shown to greatly alter brain pharmacokinetics and behavior in the blood nih.gov. Some derivatives exhibit slow uptake and limited clearance from the brain over the course of a typical PET scan nih.gov. Such slow kinetics can make it difficult to achieve a state of equilibrium or near-equilibrium required for many quantitative modeling approaches.
Furthermore, high non-specific binding is a common challenge for many PET radioligands and can obscure the specific signal from the target receptor. The significant binding of this compound to sigma-1 receptors contributes to a high background signal that is not related to the M1 receptor, effectively increasing the non-specific binding component of the PET data. These pharmacokinetic limitations, including the potential for slow kinetics and high non-specific binding, further diminish the suitability of this compound for quantitative in vivo imaging of M1 muscarinic receptors.
Challenges related to Radiometabolite Interference in Brain Signal
The in vivo metabolism of a radiotracer can lead to the formation of radiometabolites, which can interfere with the interpretation of the PET signal if they cross the blood-brain barrier and bind to the target receptor or other sites in the brain. For PET radiotracers labeled with carbon-11, which has a short half-life of 20.4 minutes, rapid metabolism can be a significant issue.
Future Directions and Implications for Muscarinic Receptor Neuroimaging
Contributions of [11C]butylthio-TZTP Research to Advancements in Radioligand Development
The primary contribution of this compound to the field of radioligand development stems from the critical evaluation of its shortcomings. Initially developed as a potential M1 selective muscarinic agonist for Positron Emission Tomography (PET), studies revealed significant limitations that underscored key considerations for future tracer design.
One of the most significant findings was the radioligand's lack of selectivity. Pharmacological characterization in both in vitro and in vivo preclinical models demonstrated that this compound binds not only to muscarinic receptors but also to sigma-1 recognition sites. nih.gov This off-target binding represented a major confounding factor, making it difficult to interpret PET imaging data solely in the context of muscarinic receptor density and function. This finding highlighted the imperative for rigorous selectivity screening against a broad panel of receptors and subtypes for any new candidate radioligand.
Furthermore, the research on this compound and its analogue, [11C]xanomeline, emphasized the importance of in vivo characterization. While initial in vitro data may suggest a certain receptor subtype preference, the in vivo behavior of a radioligand can be more complex. The poor selectivity of these compounds in human imaging studies served as a crucial lesson for the field, demonstrating that in vitro affinity does not always translate to in vivo selectivity. frontiersin.org
The challenges encountered with this compound also spurred innovation in medicinal chemistry approaches for developing muscarinic radioligands. The recognition of its limitations encouraged a shift towards exploring novel chemical scaffolds and different binding modalities to achieve higher subtype selectivity. This ultimately paved the way for the development of allosteric modulators as PET radioligands, which can offer greater subtype specificity compared to orthosteric ligands that bind to the highly conserved acetylcholine (B1216132) binding site. frontiersin.org
| Contribution | Key Finding | Implication for Radioligand Development |
| Highlighting the Need for Selectivity | This compound exhibits significant binding to both muscarinic and sigma-1 receptors. nih.gov | Emphasized the necessity of comprehensive off-target screening for new radioligands to ensure signal specificity. |
| In Vivo vs. In Vitro Correlation | Poor in vivo selectivity was observed despite initial in vitro characterization. frontiersin.org | Underscored the importance of thorough in vivo evaluation in preclinical models to validate radioligand specificity before human studies. |
| Driving Innovation | The limitations of orthosteric agonists like this compound encouraged new approaches. | Accelerated the exploration of alternative chemical structures and allosteric modulators to achieve better muscarinic subtype selectivity. frontiersin.org |
Strategies for Overcoming Identified Limitations in Next-Generation Radioligands
The lessons learned from this compound directly informed strategies for the design of superior, more selective muscarinic PET radioligands. The primary goal for subsequent research efforts was to overcome the dual challenges of subtype non-selectivity and off-target binding.
A key strategy has been the move away from the TZTP scaffold and the exploration of diverse chemical structures with a higher intrinsic affinity and selectivity for the M1 muscarinic receptor subtype. This has led to the development of compounds like [11C]LSN3172176, which demonstrated more favorable in vivo imaging properties, including higher specific binding signals for the M1 receptor. criver.com
Another significant advancement has been the focus on allosteric binding sites. Unlike the orthosteric site, which is highly conserved across muscarinic receptor subtypes, allosteric sites are more structurally diverse. Targeting these sites with positive allosteric modulators (PAMs) or negative allosteric modulators (NAMs) can provide a much higher degree of subtype selectivity. The development of the M1-targeting PET radioligand [11C]GSK1034702, the first to target an allosteric binding site of a muscarinic receptor, represents a paradigm shift in the field that was, in part, necessitated by the failures of earlier, less selective orthosteric ligands. frontiersin.org
Furthermore, a greater emphasis has been placed on understanding the kinetic properties of radioligands in addition to their binding affinity. The realization that factors such as receptor off-rate can influence in vivo subtype selectivity has led to more sophisticated preclinical evaluation protocols. frontiersin.org This ensures that next-generation radioligands not only bind with high affinity and selectivity but also possess kinetic profiles suitable for quantitative PET imaging.
| Limitation of this compound | Strategy for Next-Generation Radioligands | Example of Next-Generation Radioligand |
| Off-target binding to sigma-1 receptors | Development of novel chemical scaffolds with improved selectivity profiles. | [11C]LSN3172176 criver.com |
| Poor M1 subtype selectivity | Targeting of more structurally diverse allosteric binding sites. | [11C]GSK1034702 frontiersin.org |
| Suboptimal kinetic properties for quantitative imaging | Increased focus on evaluating binding kinetics (e.g., receptor off-rate) in preclinical studies. | N/A |
Broader Impact on Understanding Muscarinic Receptor Function in Preclinical Disease Models
While the direct application of this compound in preclinical disease models to elucidate the role of muscarinic receptors in pathophysiology appears limited in the scientific literature, its indirect impact is noteworthy. The significant off-target binding to sigma-1 receptors likely rendered it an unreliable tool for specifically studying muscarinic receptor alterations in complex neurological disorders such as Alzheimer's disease or schizophrenia, where sigma-1 receptors themselves may be implicated.
The primary impact of this compound in this context was therefore cautionary. It highlighted the potential for misinterpretation of imaging data when using non-selective radioligands in disease models. This underscored the necessity of developing highly selective tools to confidently probe the function of specific receptor systems in the context of disease.
The drive to overcome the limitations of this compound has led to the development of more refined radioligands. These newer tools are now being used in preclinical models to explore the role of muscarinic M1 receptors in cognitive processes and their dysfunction in neurodegenerative and psychiatric disorders. For instance, the availability of more selective M1 radioligands allows for a more accurate assessment of receptor occupancy by novel therapeutic agents targeting the muscarinic system.
In essence, while this compound itself was not widely used to deepen the understanding of muscarinic receptor function in preclinical disease models, its legacy lies in the impetus it provided for the development of the high-quality, selective radiotracers that are now enabling such research.
Q & A
Basic Research Questions
Q. What methodologies are used to synthesize and characterize [11C]butylthio-TZTP for PET imaging of muscarinic receptors?
- Answer : Synthesis involves nucleophilic substitution of a precursor with [11C]methyl iodide, followed by HPLC purification to ensure radiochemical purity (>95%). Characterization includes mass spectrometry for molecular identity and autoradiography in brain tissues (e.g., striatum and cortex) to confirm M1/M2 receptor binding . Preclinical validation in cynomolgus monkeys demonstrates ~10% injected dose (%ID) brain uptake, with regional specificity for cortical and striatal regions .
Q. How does this compound’s pharmacokinetic profile compare to other M1-selective PET ligands like [11C]xanomeline?
- Answer : Both tracers exhibit high brain uptake (>5%ID in humans), but this compound shows slightly higher striatal and neocortical signals than cerebellar regions in humans, whereas [11C]xanomeline has homogeneous distribution. Pharmacokinetic modeling reveals faster clearance rates for this compound, attributed to its partial agonism and sigma-1 receptor off-target binding .
Q. What in vitro assays are critical for validating this compound’s selectivity for muscarinic receptors?
- Answer : Competitive binding assays using M1/M2/M4 receptor-expressing cell lines and sigma-1/2 receptor panels are essential. For example, this compound shows high M1 affinity (Ki <10 nM) but cross-reacts with sigma-1 sites (Ki ~50 nM), necessitating displacement studies with selective antagonists like haloperidol to quantify off-target binding .
Advanced Research Questions
Q. How can experimental design address discrepancies in this compound’s binding patterns between preclinical models and human studies?
- Answer : Discrepancies (e.g., higher striatal specificity in monkeys vs. diffuse binding in humans) may arise from interspecies receptor density differences or sigma-1 receptor expression. To resolve this:
- Use ex vivo autoradiography in post-mortem human brain sections to quantify regional receptor availability.
- Incorporate blocking studies with sigma-1 antagonists (e.g., SA4503) during human PET scans to isolate M1-specific binding .
Q. What analytical approaches resolve non-specific binding in this compound PET data?
- Answer : Kinetic modeling with reference tissue methods (e.g., simplified reference tissue model, SRTM) can separate specific binding from non-specific signals. For example, using cerebellar data as a reference region (low M1 density) and adjusting for sigma-1 affinity via competitive binding constants derived from in vitro assays .
Q. How do structural modifications of TZTP analogs improve selectivity for M1 over sigma receptors?
- Answer : Introducing bulky substituents (e.g., cyclohexyl groups) at the thioether position reduces sigma-1 affinity while retaining M1 binding. Comparative studies with analogs like [11C]AF150(S) show improved selectivity (M1 Ki = 8 nM vs. sigma-1 Ki >1,000 nM) through steric hindrance effects .
Q. What statistical frameworks are optimal for analyzing contradictory data on this compound’s agonist efficacy?
- Answer : Bayesian hierarchical modeling accounts for variability across studies (e.g., differences in radiotracer batches or receptor occupancy levels). Meta-analyses of dose-response curves from primate and human studies can quantify agonist potency (EC50) and efficacy (Emax) while adjusting for covariates like age or disease state .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
